molecular formula C6H12ClN3 B6221772 trimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2758003-02-8

trimethyl-1H-imidazol-5-amine hydrochloride

Cat. No. B6221772
CAS RN: 2758003-02-8
M. Wt: 161.6
InChI Key:
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Description

Trimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound that is widely used in scientific research. It is a white solid that is soluble in water and is a member of the imidazole family of compounds. It is commonly used as a reagent in organic synthesis and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is highly reactive and has a wide range of applications in laboratory experiments.

Mechanism of Action

Trimethyl-1H-imidazol-5-amine hydrochloride acts as a catalyst in organic reactions. It is believed to act as an acid-base catalyst, where it protonates the substrate, thus increasing its reactivity. It is also believed to act as a Lewis acid, where it forms a complex with the substrate, thus increasing its reactivity.
Biochemical and Physiological Effects
Trimethyl-1H-imidazol-5-amine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and oxidases. It has also been shown to inhibit the activity of various proteins, including ion channels and transporters. Additionally, it has been shown to modulate the activity of various signaling pathways, including those involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Trimethyl-1H-imidazol-5-amine hydrochloride has several advantages for laboratory experiments. It is highly reactive, which makes it an ideal reagent for organic synthesis. Additionally, it is relatively inexpensive and readily available. The main limitation of this compound is its toxicity, which can be a concern when working with large amounts of the compound.

Future Directions

There are several potential future directions for the use of trimethyl-1H-imidazol-5-amine hydrochloride. It could be used to study the structure and function of proteins, to study the mechanism of action of various enzymes, and to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new drugs and agrochemicals, and to develop new catalysts for organic reactions. Finally, it could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

Trimethyl-1H-imidazol-5-amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of trimethyl amine with 1H-imidazole-5-carboxylic acid in the presence of an acid catalyst to produce the desired product. The second step involves the addition of hydrochloric acid to the reaction mixture to form the trimethyl-1H-imidazol-5-amine hydrochloride.

Scientific Research Applications

Trimethyl-1H-imidazol-5-amine hydrochloride is widely used in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used to study the mechanism of action of various enzymes, to study the structure and function of proteins, and to study the biochemical and physiological effects of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trimethyl-1H-imidazol-5-amine hydrochloride involves the reaction of 1,2-dimethylimidazole with formaldehyde and ammonium chloride to form 2,4,5-trimethylimidazole. This intermediate is then reacted with hydroxylamine hydrochloride to form trimethyl-1H-imidazol-5-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1,2-dimethylimidazole", "formaldehyde", "ammonium chloride", "hydroxylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1,2-dimethylimidazole with formaldehyde and ammonium chloride in the presence of a catalyst to form 2,4,5-trimethylimidazole.", "Step 2: React 2,4,5-trimethylimidazole with hydroxylamine hydrochloride in the presence of a base to form trimethyl-1H-imidazol-5-amine.", "Step 3: React trimethyl-1H-imidazol-5-amine with hydrochloric acid to form trimethyl-1H-imidazol-5-amine hydrochloride." ] }

CAS RN

2758003-02-8

Molecular Formula

C6H12ClN3

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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